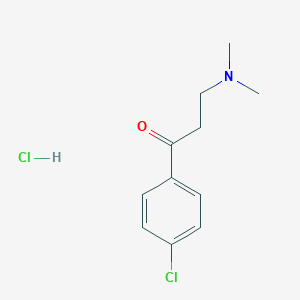

1-(4-氯苯基)-3-(二甲基氨基)丙酮盐酸盐

描述

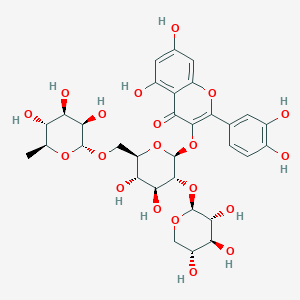

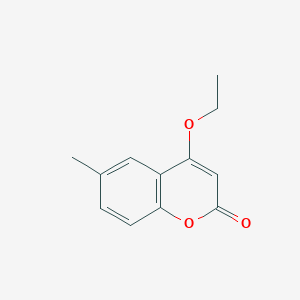

The compound "1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride" is a chemical that has been studied for its potential applications in medicinal chemistry. It is related to a class of compounds that have been synthesized for their cytotoxic properties and potential use as antidepressant agents. The structure of the compound suggests that it may interact with biological systems in a manner that could be beneficial for treating certain conditions.

Synthesis Analysis

The synthesis of related compounds has been achieved through Mannich reactions, which involve the use of paraformaldehyde, an amine component, and a ketone component. In one study, a series of 1-aryl-3-phenethylamino-1-propanone hydrochlorides were synthesized, yielding compounds with high purity and in good yields ranging from 87-98%. The reaction conditions were optimized for the mol ratios of the reactants and the reaction medium, with ethanol containing concentrated hydrochloric acid being the most suitable .

Molecular Structure Analysis

Although the exact molecular structure analysis of "1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride" is not provided, related compounds have been characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound was determined by single-crystal X-ray diffraction, revealing the configuration of the molecule and the electrostatic interactions that stabilize the salt form . Such analyses are crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from studies on their analogs. For example, substituted 3-amino-1,1-diaryl-2-propanols have been synthesized and evaluated for their antidepressant properties, indicating that the functional groups present in these molecules can undergo specific reactions to yield potential therapeutic agents . The reactivity of the chlorophenyl group, in particular, may be significant in forming metal complexes with potential anti-tumor activities, as seen in related studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride" can be deduced from related compounds. These properties include solubility, melting point, and stability, which are important for the compound's application in drug formulation. The cytotoxic activity of similar compounds has been tested, showing that they can inhibit tumor cell growth without affecting normal cells, suggesting a degree of selectivity that is desirable in therapeutic agents .

科学研究应用

非肽类GPR14/尿苷二酮-II受体激动剂

1-(4-氯苯基)-3-(二甲基氨基)丙酮盐酸盐已被确认为尿苷二酮-II受体的非肽类激动剂。它表现出选择性和效力,表明其作为药理学研究工具和潜在药物前导的实用性 (Croston et al., 2002)。

潜在抗抑郁剂

这种化合物已被研究作为潜在的抗抑郁剂。该研究探讨了它在抑郁动物模型中的疗效,指出其相对缺乏抗胆碱能副作用,使其成为进一步评估的有希望候选药物 (Clark et al., 1979)。

生成结构多样化化合物

它作为烷基化和环闭合反应的起始物质,用于生成结构多样化的化合物库。这种化学反应的多功能性扩大了它在药物化学中的应用范围 (Roman, 2013)。

非线性光学性质

该化合物已被研究其非线性光学性质,展示了作为光学器件应用的候选物的潜力,如光限幅器 (Rahulan et al., 2014)。

光谱表征和晶体结构

对该化合物及其衍生物的光谱学和晶体学研究有助于更好地理解它们的结构特性。这些信息对于新化合物的鉴定和开发至关重要 (Kuś et al., 2016)。

与DNA的相互作用

研究表明其与DNA的相互作用,使用电化学测定。这种相互作用对于了解其作为DNA靶向药物或药物候选物的潜力至关重要 (Istanbullu et al., 2017)。

属性

IUPAC Name |

1-(4-chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQURAWQCJQTMJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC=C(C=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170868 | |

| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-(dimethylamino)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride | |

CAS RN |

1798-83-0, 5409-48-3 | |

| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-(dimethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-(dimethylamino)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1798-83-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC12473 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-(dimethylamino)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。